1,3-Bis(4-bromophenyl)adamantane
Description
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Br2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCRGSUPIQCDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)adamantane can be synthesized through a series of reactions involving adamantane and bromobenzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5,7-tetrakis(4-bromophenyl)adamantane is polymerized with phenylboronic acid-type compounds . This reaction typically requires a palladium catalyst and is conducted in an acetonitrile–THF medium at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3-Bis(4-bromophenyl)adamantane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include the preparation of high-purity starting materials, efficient catalytic systems, and effective purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted adamantane derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,3-Bis(4-bromophenyl)adamantane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)adamantane involves its interaction with molecular targets and pathways. The adamantane core provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins. The bromophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Adamantane Derivatives
The following table summarizes key properties and applications of 1,3-Bis(4-bromophenyl)adamantane analogs, highlighting the impact of substituent groups on functionality:
Research Findings and Analysis
Thermal Stability and Porosity
Adamantane derivatives with brominated aryl groups exhibit superior thermal stability compared to non-adamantane frameworks. For example, TBPA-based microporous polymers degrade at ~340 °C, outperforming hexakis(4-bromophenyl)benzene polymers (degradation at ~280 °C) due to adamantane’s rigid 3D structure . The bromine atoms enable cross-coupling reactions (e.g., Sonogashira coupling), facilitating the synthesis of porous networks with high BET surface areas (~665 m²g⁻¹) for gas storage .
Solubility and Reactivity
Methylphenyl and bromophenyl substituents enhance solubility in organic solvents (e.g., dichloromethane, DMF), whereas hydroxyl and amino groups improve water dispersibility after functionalization (e.g., sulfonation) .
Biological Activity
1,3-Bis(4-bromophenyl)adamantane is a compound belonging to the adamantane family, known for its unique cage-like structure and diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
1,3-Bis(4-bromophenyl)adamantane has the molecular formula CHBr and is characterized by two bromophenyl groups attached to an adamantane core. The synthesis typically involves the bromination of phenyl groups followed by coupling reactions to form the final compound.
Synthesis Method
- Starting Materials : Adamantane and bromobenzene derivatives.
- Reagents : Bromine or brominating agents, catalysts (e.g., palladium).
- Conditions : The reaction is usually carried out under reflux conditions in organic solvents like toluene or dichloromethane.
Biological Activity
The biological activity of 1,3-Bis(4-bromophenyl)adamantane has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial and Antifungal Activity
Research indicates that compounds related to 1,3-Bis(4-bromophenyl)adamantane exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies : Compounds derived from adamantane have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .
- Mechanism of Action : The exact mechanism is not fully understood but may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Properties
1,3-Bis(4-bromophenyl)adamantane has also been studied for its anticancer effects:
- Cell Line Studies : It demonstrated cytotoxic effects against various human tumor cell lines. The compound's ability to inhibit cell proliferation suggests potential as a chemotherapeutic agent .
- Mechanisms : Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression.
Case Studies
Several case studies have documented the efficacy of adamantane derivatives in treating infections and cancer:
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Activity :
Pharmacokinetics
The pharmacokinetic profile of 1,3-Bis(4-bromophenyl)adamantane remains under investigation. However, preliminary studies suggest:
- Absorption : Likely good due to its lipophilic nature.
- Metabolism : Expected to undergo metabolic transformations via cytochrome P450 enzymes.
- Excretion : Primarily through renal pathways.
Q & A
Q. What are the optimal synthetic routes for 1,3-Bis(4-bromophenyl)adamantane, and how do reaction conditions influence yield?
The synthesis typically involves Sonogashira coupling or Grignard methylation , with critical attention to catalyst selection and solvent systems. For example, tetrakis(triphenylphosphine)palladium(0) is often used in cross-coupling reactions to link bromophenyl groups to the adamantane core . Reaction temperature (e.g., 35°C for Grignard methylation) and solvent choice (e.g., ether or THF) significantly impact yield. Prolonged heating (up to 24 hours) may be required for complete substrate consumption in Grignard reactions, as shorter durations can leave unreacted intermediates .
Q. How can researchers confirm the structural integrity and purity of 1,3-Bis(4-bromophenyl)adamantane?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for verifying adamantane backbone symmetry and bromophenyl substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., 444.2 g/mol). Purity (>98%) is assessed via High-Performance Liquid Chromatography (HPLC) . For thermal stability validation, Thermogravimetric Analysis (TGA) shows decomposition temperatures (e.g., 340°C for adamantane-based polymers) .
Advanced Research Questions
Q. How does the adamantane core enhance thermal stability in microporous polymers compared to benzene-based analogs?
Adamantane’s rigid, three-dimensional structure reduces chain mobility, delaying thermal degradation. For instance, adamantane-based polymers exhibit BET surface areas of 665 m²/g and degradation at 340°C , outperforming hexakis(4-bromophenyl)benzene analogs (742 m²/g surface area but degradation at 280°C). The stability is attributed to adamantane’s strain-free, diamondoid framework, which resists bond cleavage under heat .
Q. What methodologies resolve contradictions in reaction yields between published protocols (e.g., Grignard reagent purity)?
Discrepancies in Grignard reaction outcomes (e.g., von Schleyer’s vs. Rieke’s results) often stem from trace metal impurities in magnesium. Transition metals (e.g., Fe, Cu) can catalyze side reactions, altering product ratios. Mitigation strategies include:
- Using ultra-pure magnesium (99.99%).
- Pre-treating reagents with chelating agents.
- Replicating reactions under inert atmospheres (N₂ or Ar) .
Q. Can computational models predict gas adsorption performance of adamantane-based frameworks?
Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations correlate pore geometry with gas uptake. For example, adamantane’s tetrahedral symmetry creates uniform micropores (0.5–1.2 nm), optimizing CO₂ adsorption (~4.5 mmol/g at 1 bar). Experimental validation via volumetric gas sorption (e.g., N₂ at 77 K) confirms simulated surface areas .
Q. What mechanisms underlie the biological activity of adamantane derivatives (e.g., antimicrobial)?
Adamantane’s lipophilic nature enhances membrane penetration, while bromophenyl groups enable π-stacking interactions with microbial enzymes. For instance, triazole-adamantane hybrids inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis. Raman spectroscopy and DFT vibrational analysis reveal structural motifs (e.g., C-Br stretching at 560 cm⁻¹) critical for binding .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
